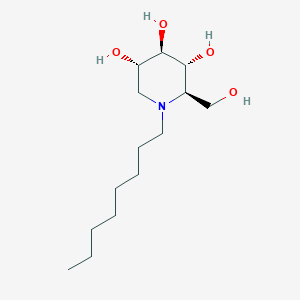
N-Octyl-DNJ
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Octyl-DNJ typically involves the modification of 1-deoxynojirimycin. One common method includes the alkylation of 1-deoxynojirimycin with octyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like sodium hydride (NaH) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation, where specific strains of bacteria or fungi are used to produce 1-deoxynojirimycin, which is then chemically modified to obtain this compound. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-Octyl-DNJ undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides (e.g., octyl bromide) and bases (e.g., sodium hydride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions typically result in alkylated products .
Scientific Research Applications
N-Octyl-DNJ has a wide range of scientific research applications:
Chemistry: It is used as a glycosidase inhibitor in various biochemical assays.
Biology: this compound is employed in studies related to carbohydrate metabolism and enzyme inhibition.
Medicine: The compound has potential therapeutic applications in treating diseases such as diabetes, obesity, and viral infections due to its glycosidase inhibitory activity
Mechanism of Action
N-Octyl-DNJ exerts its effects primarily through the inhibition of glycosidases. By binding to the active site of these enzymes, it prevents the hydrolysis of glycosidic bonds in carbohydrates, thereby reducing the absorption of glucose in the intestine. This mechanism is particularly beneficial in managing postprandial blood glucose levels in diabetic patients .
Comparison with Similar Compounds
Similar Compounds
1-Deoxynojirimycin (DNJ): The parent compound of N-Octyl-DNJ, known for its glycosidase inhibitory activity.
N-Butyl-DNJ: Another derivative with similar biological activities but different pharmacokinetic properties.
N-Nonyl-DNJ: A longer-chain derivative with enhanced lipophilicity and potentially different biological effects
Uniqueness
This compound stands out due to its optimal balance between hydrophilicity and lipophilicity, making it more effective in certain biological contexts compared to its shorter or longer-chain analogs. Its specific structure allows for better interaction with glycosidases, leading to more potent inhibitory effects .
Properties
CAS No. |
79206-10-3 |
|---|---|
Molecular Formula |
C14H29NO4 |
Molecular Weight |
275.38 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-octylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C14H29NO4/c1-2-3-4-5-6-7-8-15-9-12(17)14(19)13(18)11(15)10-16/h11-14,16-19H,2-10H2,1H3/t11-,12+,13-,14-/m1/s1 |
InChI Key |
VGSQNAQYXKTCLP-XJFOESAGSA-N |
Isomeric SMILES |
CCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |
Canonical SMILES |
CCCCCCCCN1CC(C(C(C1CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



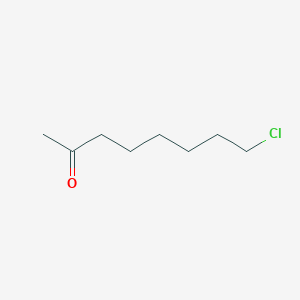
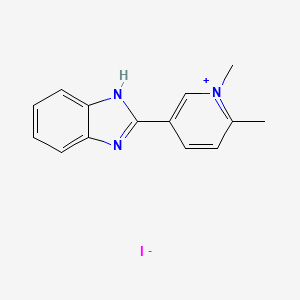
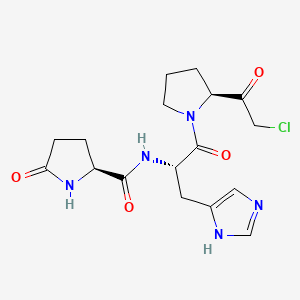
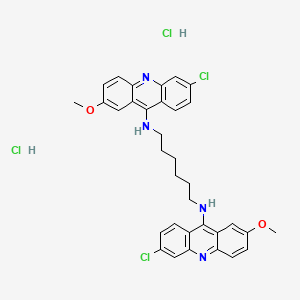
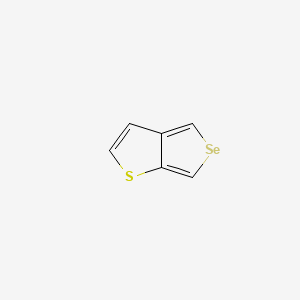
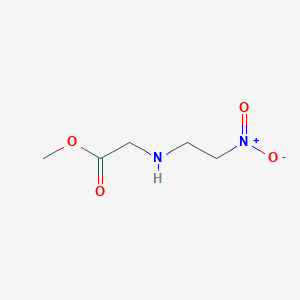
![5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate](/img/structure/B14450771.png)



![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)

![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
